molecular formula C11H25ClN2O2S B2774235 N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride CAS No. 1181458-29-6

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride

Cat. No.: B2774235
CAS No.: 1181458-29-6
M. Wt: 284.84
InChI Key: AXRLREHEYJAKIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biochemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications compared to its non-hydrochloride counterparts .

Biological Activity

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative with significant biological activity, primarily attributed to its interaction with various enzymes and receptors. This compound has garnered attention in biochemical research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C11H24N2O2SC_{11}H_{24}N_2O_2S and features a sulfonamide group along with a piperidine ring. These structural elements contribute to its pharmacological properties, making it a valuable tool in both medicinal chemistry and biological research.

PropertyValue
Molecular FormulaC₁₁H₂₄N₂O₂S
Molecular Weight248.39 g/mol
CAS Number1181826-11-8
SolubilitySoluble in water

The biological activity of this compound is primarily mediated through its ability to inhibit specific enzymes. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it useful for studying enzyme functions and developing inhibitors.

Enzyme Inhibition

Sulfonamides are known for their antibacterial properties, particularly in inhibiting bacterial folate synthesis. This compound may exhibit similar actions:

  • Inhibition of Carbonic Anhydrases : Studies have shown that sulfonamides can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. This compound has been tested against isoforms such as hCA IX and hCA II, demonstrating significant inhibitory activity (see Table 1).
  • Antimicrobial Activity : The compound's structure suggests potential antibacterial effects, which could be explored further in clinical settings.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound as well as related derivatives. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityFindings
hCA Inhibitory ActivitySignificant inhibition of hCA IX and hCA II
Antibacterial PropertiesInhibited bacterial growth in vitro
Enzyme Interaction StudiesInteracts with enzymes via hydrogen bonding

Case Studies

Case Study 1: Enzyme Inhibition

In a study by , the inhibitory effects of this compound on carbonic anhydrases were evaluated. The compound was found to significantly reduce the activity of hCA IX, which is often overexpressed in tumors, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential for therapeutic applications in treating infections caused by resistant strains.

Properties

IUPAC Name

N,N-diethyl-2-piperidin-4-ylethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S.ClH/c1-3-13(4-2)16(14,15)10-7-11-5-8-12-9-6-11;/h11-12H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRLREHEYJAKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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